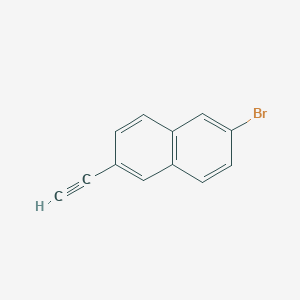
6-bromo-2-chloro-N-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-N-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a methylamine group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-N-methylpyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired compound . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
6-Bromo-2-chloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amino derivative, while oxidation can yield a pyridine oxide.
科学研究应用
6-Bromo-2-chloro-N-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-bromo-2-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Bromo-2-chloro-6-methylpyridine: Similar in structure but lacks the N-methylamine group.
5-Bromo-2-methylpyridin-3-amine: Similar but with different halogenation positions.
2-Chloro-3-bromo-6-methylpyridine: Another structural isomer with different halogenation positions.
Uniqueness
6-Bromo-2-chloro-N-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms along with the N-methylamine group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
属性
CAS 编号 |
1256805-82-9 |
|---|---|
分子式 |
C6H6BrClN2 |
分子量 |
221.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



